molecular formula C7H6BrF3N2 B1444640 3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1256811-19-4

3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1444640
CAS No.: 1256811-19-4
M. Wt: 255.03 g/mol
InChI Key: QRXFYWNKCQRQMN-UHFFFAOYSA-N
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Description

3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with bromine, a methyl group, and a trifluoromethyl group

Biochemical Analysis

Biochemical Properties

3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can significantly impact its activity and efficacy. For example, its accumulation in the liver may enhance its hepatotoxic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, for instance, can influence gene expression and other nuclear processes. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-N-methyl-5-(trifluoromethyl)pyridin-2-amine.

Scientific Research Applications

3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is used as a probe in biological studies to investigate the function of specific proteins and enzymes.

Mechanism of Action

The mechanism of action of 3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, altering its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-(trifluoromethyl)pyridin-2-amine: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.

    3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine: Substitutes chlorine for bromine, potentially altering its reactivity and interactions with biological targets.

    3-bromo-N-methyl-5-(difluoromethyl)pyridin-2-amine: Has a difluoromethyl group instead of a trifluoromethyl group, which may influence its chemical properties and biological activity.

Uniqueness

3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl group and the N-methyl group, which together enhance its lipophilicity and ability to interact with specific molecular targets. This combination of substituents makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXFYWNKCQRQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of N-methyl-(5-trifluoromethyl-pyridin-2-yl)-amine (3.48 g) and DMF (20 ml), N-bromosuccinimide (4.27 g) was added, and stirred at room temperature for 1 hour. Into the reaction mixture, saturated aqueous ammonium chloride solution was poured, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to give 4.8 g of N-methyl-(3-bromo-5-trifluoromethyl-pyridin-2-yl)-amine.
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
4.27 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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